molecular formula C20H20ClN5O3S B2682216 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 886964-26-7

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2682216
CAS RN: 886964-26-7
M. Wt: 445.92
InChI Key: MOTODBADQHXCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O3S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Heterocyclic Compounds

    The chemical structure similar to 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide has been used in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines. These compounds have shown potential as anti-inflammatory and analgesic agents, with some showing high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities

    Derivatives of 1,2,4-triazole, which are structurally related to the chemical , have been synthesized and shown to possess antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

  • Lipase and α-Glucosidase Inhibition

    Some novel compounds derived from similar chemical structures have demonstrated significant inhibitory activities against lipase and α-glucosidase. This indicates potential applications in the treatment of diseases related to these enzymes, such as diabetes and obesity (Bekircan et al., 2015).

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds

    Research indicates that compounds with a similar chemical structure have been used as starting points for the synthesis of various novel compounds. This highlights the role of such chemicals as intermediates in the synthesis of potentially useful new materials (El‐Barbary et al., 2005).

  • Radioactive Labeling

    Derivatives of this compound have been used in the radiosynthesis of herbicides, indicating potential applications in the study of herbicide metabolism and mode of action using radioactive tracers (Latli et al., 1995).

  • Chemical Reaction Kinetics

    Studies involving similar compounds have explored nucleophilic substitution reactions, providing insights into the kinetics of such reactions. This is crucial for understanding the reactivity and mechanisms of similar compounds in various chemical processes (Ji-ye, 2011).

properties

IUPAC Name

2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3S/c1-12-3-6-14(10-16(12)21)23-18(27)11-30-20-25-24-17(19(28)26(20)22)9-13-4-7-15(29-2)8-5-13/h3-8,10H,9,11,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTODBADQHXCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

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